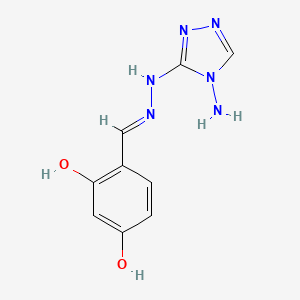
2,4-dihydroxybenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dihydroxybenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone, also known as DHBATH, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is synthesized through a specific method and has been shown to have various biochemical and physiological effects. In
科学的研究の応用
2,4-dihydroxybenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone has been shown to have various applications in scientific research. It has been studied as a potential anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 2,4-dihydroxybenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects in vitro. 2,4-dihydroxybenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone has also been studied for its potential use as a fluorescent probe for imaging applications.
作用機序
The mechanism of action of 2,4-dihydroxybenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone is not fully understood, but it has been shown to inhibit the activity of various enzymes and proteins. Specifically, 2,4-dihydroxybenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis. Additionally, 2,4-dihydroxybenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
2,4-dihydroxybenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, which could have potential applications in the treatment of hyperpigmentation disorders. Additionally, 2,4-dihydroxybenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone has been shown to have neuroprotective effects, which could have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 2,4-dihydroxybenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone in lab experiments is its potential as a fluorescent probe for imaging applications. Additionally, 2,4-dihydroxybenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone has been shown to have anti-cancer and neuroprotective effects, which could make it a valuable tool for studying these diseases. One limitation of using 2,4-dihydroxybenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone in lab experiments is its limited solubility in water, which could make it difficult to use in certain applications.
将来の方向性
There are many potential future directions for research on 2,4-dihydroxybenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone. One direction could be to further study its potential as a fluorescent probe for imaging applications. Additionally, more research could be done on the anti-cancer and neuroprotective effects of 2,4-dihydroxybenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone, with the goal of developing it into a therapeutic agent for these diseases. Finally, research could be done to improve the solubility of 2,4-dihydroxybenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone, which could expand its potential applications in lab experiments.
合成法
The synthesis of 2,4-dihydroxybenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone involves the reaction of 2,4-dihydroxybenzaldehyde with 4-amino-4H-1,2,4-triazole-3-thiol in the presence of hydrazine hydrate. This reaction yields 2,4-dihydroxybenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone as a yellow powder. The purity of 2,4-dihydroxybenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone can be determined through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
特性
IUPAC Name |
4-[(E)-[(4-amino-1,2,4-triazol-3-yl)hydrazinylidene]methyl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O2/c10-15-5-12-14-9(15)13-11-4-6-1-2-7(16)3-8(6)17/h1-5,16-17H,10H2,(H,13,14)/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSORKJDMONSSX-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=NNC2=NN=CN2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=N/NC2=NN=CN2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-[(4-amino-1,2,4-triazol-3-yl)hydrazinylidene]methyl]benzene-1,3-diol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methoxyethyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6085980.png)
![(3-isoxazolylmethyl)methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amine](/img/structure/B6085988.png)
![2-[(4-bromo-2-thienyl)carbonyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B6085990.png)
![N-(3-methoxypropyl)-6-(8-methyl-2,8-diazaspiro[5.5]undec-2-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6086007.png)
![3-phenyl-5-(1,2,3-thiadiazol-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6086013.png)
![ethyl 4-{1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6086015.png)

![N-[(2-methylquinolin-4-yl)methyl]-2-(1-naphthyloxy)acetamide](/img/structure/B6086038.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-thienylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B6086051.png)
![N-[1-({2-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}carbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B6086059.png)
![7-[3-(dimethylamino)propyl]-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6086072.png)
